Cas no 1990449-64-3 (Gabapentine Lactose Adduct)

Gabapentin Lactose Adduct is a stable crystalline complex formed between gabapentin and lactose, designed to enhance the physicochemical properties of gabapentin. This adduct improves solubility and bioavailability, making it advantageous for pharmaceutical formulations. The lactose component acts as a stabilizing agent, reducing hygroscopicity and enhancing shelf-life compared to pure gabapentin. Its well-defined crystalline structure ensures consistent purity and ease of handling in manufacturing processes. The adduct is particularly useful in solid dosage forms, such as tablets and capsules, where uniformity and stability are critical. This formulation maintains the therapeutic efficacy of gabapentin while addressing challenges associated with its inherent physical properties.
Gabapentine Lactose Adduct structure
Gabapentine Lactose Adduct structure
商品名:Gabapentine Lactose Adduct
CAS番号:1990449-64-3
MF:C21H35NO11
メガワット:477.502707719803
CID:4765029

Gabapentine Lactose Adduct 化学的及び物理的性質

名前と識別子

    • Gabapentin Lactose Adduct
    • Gabapentine Lactose Adduct
    • インチ: 1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2/t11-,12?,14+,15+,16-,17?,18?,19+,21?/m1/s1
    • InChIKey: DQSXZCQUSIDONM-UUBCBQANSA-N
    • ほほえんだ: C(C1(OC(CO)C(O[C@H]2[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O2)O)C1O)O)N1C(CC2(CCCCC2)C1)=O

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • ふってん: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

Gabapentine Lactose Adduct 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
G117260-10mg
Gabapentine Lactose Adduct
1990449-64-3
10mg
$ 800.00 2023-09-07
TRC
G117260-5mg
Gabapentine Lactose Adduct
1990449-64-3
5mg
$ 595.00 2023-01-11
TRC
G117260-1mg
Gabapentine Lactose Adduct
1990449-64-3
1mg
$ 145.00 2023-01-11

Gabapentine Lactose Adduct 関連文献

Gabapentine Lactose Adductに関する追加情報

Comprehensive Overview of Gabapentin Lactose Adduct (CAS No. 1990449-64-3): Properties, Applications, and Industry Relevance

The Gabapentin Lactose Adduct (CAS No. 1990449-64-3) is a specialized pharmaceutical compound gaining attention for its unique physicochemical properties and therapeutic potential. As an adduct formed between gabapentin, a widely prescribed neuromodulator, and lactose, this hybrid molecule combines the pharmacological benefits of gabapentin with the improved solubility and stability conferred by lactose. Researchers and manufacturers are increasingly exploring this adduct to address challenges in drug formulation, bioavailability, and patient compliance.

In recent years, the demand for Gabapentin-based formulations has surged due to their applications in neuropathic pain management and epilepsy treatment. The lactose adduct variant specifically addresses common issues like poor water solubility and erratic absorption, which are frequently discussed in pharmaceutical forums and AI-driven drug development platforms. Industry data reveals growing searches for "gabapentin solubility enhancers" and "stable gabapentin derivatives," reflecting the market's need for improved versions of this essential active pharmaceutical ingredient (API).

From a chemical perspective, the Gabapentin Lactose Adduct exhibits distinct advantages. The CAS registry (1990449-64-3) confirms its unique molecular structure, where lactose molecules form hydrogen bonds with gabapentin's carboxyl and amine groups. This interaction not only improves thermal stability (a hot topic in pharmaceutical excipient research) but also enhances powder flow characteristics—a critical factor for industrial tablet compression processes. Analytical techniques like DSC and XRD studies confirm the adduct's crystalline purity, a key quality parameter for regulatory compliance.

The pharmaceutical industry's shift toward patient-centric drug design has further elevated interest in this compound. Formulators appreciate how the lactose component can mask gabapentin's bitter taste—a frequent patient complaint documented in medication adherence studies. Moreover, the adduct's compatibility with direct compression methods aligns with the industry's search for "cost-effective tablet manufacturing" solutions, as evidenced by trending keywords in pharmaceutical engineering literature.

Quality control protocols for Gabapentin Lactose Adduct production emphasize strict monitoring of residual solvents and lactose polymorphism—topics generating substantial discussion in FDA guidance documents and pharma quality assurance webinars. The compound's shelf-life stability under various humidity conditions (a concern highlighted in recent ICH stability testing guidelines) makes it particularly suitable for global distribution chains. These attributes contribute to its growing presence in pharmacopeial monographs and excipient innovation databases.

Emerging research directions include exploring the adduct's potential in controlled-release formulations—a response to patient needs for reduced dosing frequency. Preliminary studies suggest the lactose matrix may facilitate modified release profiles while maintaining gabapentin's therapeutic efficacy. This aligns with current patient preference surveys showing high demand for "once-daily neuropathic pain medications," a frequently searched term in medical information platforms.

From a regulatory standpoint, the 1990449-64-3 compound benefits from the GRAS (Generally Recognized As Safe) status of its lactose component, simplifying the approval pathway for new drug applications. Pharmaceutical developers increasingly reference this CAS number in patent applications related to improved neurological drug delivery systems, particularly those targeting age-related dosage form challenges—a trending topic in geriatric pharmacotherapy research.

Environmental considerations also favor Gabapentin Lactose Adduct adoption. The compound's biodegradability profile and compatibility with green chemistry principles respond to growing industry searches for "sustainable API modifications." Lifecycle assessment studies indicate reduced environmental impact compared to some synthetic solubility enhancers, making it relevant to ESG-focused pharmaceutical initiatives.

In conclusion, Gabapentin Lactose Adduct (CAS No. 1990449-64-3) represents a significant advancement in neuropharmaceutical formulation science. Its ability to address multiple industry challenges—from bioavailability enhancement to manufacturing efficiency—explains its rising prominence in drug development pipelines. As research continues to uncover new applications, this compound is poised to play an increasingly important role in meeting global healthcare needs for effective, patient-friendly neurological therapies.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd